molecular formula C23H16ClNO4 B2793669 2-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923185-96-0

2-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2793669
CAS No.: 923185-96-0
M. Wt: 405.83
InChI Key: JHYLIIZVGQMBHS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic small molecule with a molecular formula of C23H16ClNO4 and a molecular weight of 405.8 g/mol, belonging to a class of compounds featuring a chromen-4-one (benzopyran-4-one) core substituted with a benzamide group. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Chromen-4-one derivatives are known to exhibit a wide spectrum of pharmacological activities in scientific investigations. The specific research applications and biological profile of this compound are currently under investigation. Researchers are exploring its potential as a key intermediate in organic synthesis and its interactions with various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in diagnostics, therapeutics, or any other human or veterinary applications. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4/c1-28-16-9-6-14(7-10-16)22-13-20(26)18-12-15(8-11-21(18)29-22)25-23(27)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYLIIZVGQMBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a chromen-4-one core, with substituents that include a chloro group and a methoxyphenyl moiety. Its molecular formula is C23H16ClNO4C_{23}H_{16}ClNO_4 with a molecular weight of approximately 405.83 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways, potentially reducing disease progression.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling pathways.
  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells through mechanisms such as caspase activation and mitochondrial disruption.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.
    • A study reported that the compound induced apoptosis in A549 cells, leading to increased expression of cleaved caspase-3, suggesting its role as an apoptosis inducer .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are required to elucidate this aspect.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamideSimilar chromen coreModerate anticancer10.5
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamideLacks chromen coreLower anticancer activity>20
2-Chloro-N-(2-chloro-4-methylphenyl)acetamideMethyl substitutionReduced reactivity>15

This table illustrates that while structurally similar compounds may share some biological activities, the presence of the chromen core significantly enhances the anticancer properties of this compound.

Case Studies

  • In Vivo Studies : A recent study involving animal models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.
  • Cell Line Studies : Research involving various human cancer cell lines revealed that the compound not only inhibited cell proliferation but also caused cell cycle arrest at the G2/M phase, emphasizing its dual action against cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in halogen type, aromatic substitution, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Substituents (R1, R2) Molecular Weight Key Features Source
Target Compound R1 = Cl, R2 = 4-OCH3 407.8 (calc.) Methoxy enhances planarity; Cl stabilizes packing
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide R1 = Br, R2 = H 420.3 Larger Br may increase steric hindrance
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide R1 = F, R2 = H 373.3 Fluorine’s electronegativity enhances dipole interactions
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide R1 = Cl, R2 = 3,4,5-OCH3 478.3 (calc.) Multiple methoxy groups increase lipophilicity
4-Chloro-N-(2-methoxyphenyl)benzamide Non-chromenone core; R1 = Cl 261.7 Intramolecular S(5) hydrogen bonding

Crystallographic and Hydrogen Bonding Patterns

  • Planarity and Dihedral Angles: The target compound’s chromenone core and methoxyphenyl group likely adopt a near-planar conformation, similar to 4-chloro-N-(2-methoxyphenyl)benzamide, where the methoxyphenyl amide segment exhibits a dihedral angle of 5.10° between rings .
  • Intermolecular Interactions : Halogen interactions (Cl⋯O, 3.187 Å in ) and C—H⋯π bonds stabilize crystal packing. The chloro substituent in the target compound may form analogous dimers, while bromo analogs (e.g., 4-bromo derivative) might exhibit longer halogen bonds due to larger atomic radius .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/EtOAc gradient).
  • Reaction yields (~45-60%) depend on temperature control and stoichiometric ratios of reactants.

Basic: How is the molecular structure of this compound validated?

Answer:
Structural validation employs:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Refinement using SHELX software (e.g., SHELXL for small-molecule crystallography) to resolve bond lengths, angles, and torsional conformations .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Confirmation of aromatic protons (δ 6.8-8.2 ppm) and carbonyl signals (δ 170-175 ppm).
    • HRMS : Molecular ion peak matching the theoretical mass (C₂₅H₁₈ClNO₄, [M+H]⁺ = 432.1002).

Q. Methodological Approach :

SAR Analysis : Compare IC₅₀ values of derivatives (see table below).

Molecular Docking : Use AutoDock Vina to map interactions with targets (e.g., kinase ATP-binding pockets).

Dose-Response Curves : Validate activity across multiple replicates.

Q. SAR Table :

Compound DerivativeIC₅₀ (µM)Target Protein
4-Methoxy analog12.4EGFR
2-Chloro (current compound)8.7EGFR
5-Fluoro analog15.9VEGFR-2

Advanced: What strategies optimize crystallinity for X-ray studies of this compound?

Answer:
Poor crystallinity is common due to flexible chromenone-benzamide linkages. Mitigation strategies include:

Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

Temperature Gradients : Crystallize at 4°C to reduce kinetic disorder.

Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize π-π stacking .

Q. Tools :

  • Mercury CSD : Analyze packing motifs and void spaces in crystal lattices .
  • WinGX Suite : Refine thermal displacement parameters to resolve anisotropic effects .

Advanced: How can reaction pathways for nucleophilic substitution at the chloro position be analyzed?

Answer:
Mechanistic analysis involves:

Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (e.g., solvent polarity, nucleophile concentration).

Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution regioselectivity.

DFT Calculations : Compute transition-state energies (Gaussian 16) to predict favored pathways (SN1 vs. SN2) .

Q. Example Conditions :

  • Reagent : NaN₃ in DMF at 80°C yields azide derivatives (85% yield).
  • Side Reactions : Competing hydrolysis minimized by anhydrous conditions.

Basic: What are the primary biological targets investigated for this compound?

Answer:
Current research focuses on:

  • Kinase Inhibition : EGFR (IC₅₀ = 8.7 µM) and CDK2 via ATP-binding site competition.
  • Anticancer Activity : Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 18.3 µM).
  • Antimicrobial Screening : Moderate activity against S. aureus (MIC = 64 µg/mL) .

Q. Screening Protocols :

  • MTT Assays : 72-hour exposure in RPMI-1640 medium.
  • Flow Cytometry : Annexin V/PI staining for apoptosis quantification.

Advanced: How do hydrogen-bonding patterns influence solid-state stability?

Answer:
Intermolecular H-bonding (e.g., N-H···O=C) governs packing efficiency and stability:

Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules .

Thermogravimetry (TGA) : Correlate H-bond density with decomposition temperatures (e.g., stability up to 220°C with dense H-bond networks).

Q. Tools :

  • Cambridge Structural Database (CSD) : Compare with analogs (e.g., REFCODE: BOVXUZ).
  • Mercury : Visualize H-bond motifs and quantify angles/distances .

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